molecular formula C18H12Cl2N2O B14808730 3-[(E)-(3,4-dichlorophenyl)diazenyl]biphenyl-4-ol

3-[(E)-(3,4-dichlorophenyl)diazenyl]biphenyl-4-ol

Cat. No.: B14808730
M. Wt: 343.2 g/mol
InChI Key: CILYUTMCALPFNN-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol is an organic compound with the molecular formula C18H12Cl2N2O It is known for its distinctive structure, which includes a biphenyl core substituted with a diazenyl group and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol typically involves the diazotization of 3,4-dichloroaniline followed by coupling with 4-hydroxybiphenyl. The reaction conditions generally include:

    Diazotization: 3,4-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 4-hydroxybiphenyl in an alkaline medium, usually sodium hydroxide (NaOH), to form the desired azo compound.

Industrial Production Methods

Industrial production of 3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Diazotization: Large quantities of 3,4-dichloroaniline are diazotized using industrial-grade sodium nitrite and hydrochloric acid.

    Efficient Coupling: The diazonium salt is coupled with 4-hydroxybiphenyl under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or reduced azo compounds.

    Substitution: Halogenated or nitrated derivatives of the biphenyl ring.

Scientific Research Applications

3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-dichlorophenyl)diazenyl]phenol
  • 3-[(2,4-dichlorophenyl)diazenyl]-4-biphenylol
  • 3-[(3,5-dichlorophenyl)diazenyl]-4-biphenylol

Uniqueness

3-[(3,4-dichlorophenyl)diazenyl]-4-biphenylol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 4 positions of the phenyl ring enhances its reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H12Cl2N2O

Molecular Weight

343.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)diazenyl]-4-phenylphenol

InChI

InChI=1S/C18H12Cl2N2O/c19-15-8-7-14(11-16(15)20)21-22-17-10-13(6-9-18(17)23)12-4-2-1-3-5-12/h1-11,23H

InChI Key

CILYUTMCALPFNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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